molecular formula C22H20N6O2 B2566207 N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine CAS No. 946349-06-0

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine

Cat. No.: B2566207
CAS No.: 946349-06-0
M. Wt: 400.442
InChI Key: RLSGFZVWAALSNT-UHFFFAOYSA-N
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Description

N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(3,4-dimethylphenyl)pteridine-2,4-diamine is a pteridine-diamine derivative characterized by two distinct substituents:

  • N² position: A 1,3-benzodioxol-5-ylmethyl group, a bicyclic ether moiety linked via a methyl bridge. This group is known for enhancing lipophilicity and metabolic stability in drug design due to its electron-rich aromatic system .
  • N⁴ position: A 3,4-dimethylphenyl group, providing steric bulk and hydrophobic interactions. The para- and meta-methyl substitutions may optimize binding affinity in receptor-mediated processes compared to ortho-substituted analogs.

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-3-5-16(9-14(13)2)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-4-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSGFZVWAALSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine is a complex organic compound that has drawn attention for its potential biological activities. This compound belongs to the pteridine family, which has been associated with various biological functions, including antioxidant and anti-inflammatory properties. This article reviews its biological activity based on recent research findings, case studies, and data tables.

Chemical Structure

The compound's structure includes a pteridine core substituted with a benzodioxole moiety and a dimethylphenyl group. The unique structural features of this compound may contribute to its biological activities.

Antioxidant Properties

Research indicates that derivatives of pteridine, including this compound, exhibit significant antioxidant activity. A study demonstrated that certain pteridine derivatives showed efficacy as radical scavengers and lipid antioxidants in various assays. For instance, compounds were effective at inhibiting lipid peroxidation and exhibited an IC50 value as low as 100 nM against soybean lipoxygenase (LOX) .

Table 1: Antioxidant Activity of Pteridine Derivatives

CompoundIC50 (nM)Target
2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine100Soybean LOX
This compoundTBDTBD

Anti-inflammatory Effects

In vivo studies have shown that pteridine derivatives can reduce inflammation markers significantly. For example, a compound structurally related to this compound demonstrated a 41% reduction in inflammation in a rat model of colitis when administered at 0.01 mmol/kg .

Case Study: Colitis Model

  • Compound Tested : 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine
  • Dosage : 0.01 mmol/kg
  • Outcome : 41% reduction in inflammatory markers.

Antidiabetic Potential

Recent studies have also explored the antidiabetic properties of benzodioxole derivatives. One study synthesized several benzodioxole carboxamide derivatives and assessed their efficacy against α-amylase, an enzyme involved in carbohydrate metabolism. Notably, compounds showed IC50 values ranging from 0.68 to 0.85 µM against α-amylase while demonstrating minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Table 2: Antidiabetic Activity of Benzodioxole Derivatives

CompoundIC50 (µM)Target
IIc0.68α-Amylase
IIa0.85α-Amylase

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary analog for comparison is N⁴-(2,4-dimethylphenyl)-N²-(3-fluorophenyl)pteridine-2,4-diamine (hereafter "Analog A") from a 2023 product catalog .

Table 1: Substituent Comparison
Position Target Compound Analog A
1,3-Benzodioxol-5-ylmethyl 3-Fluorophenyl
N⁴ 3,4-Dimethylphenyl 2,4-Dimethylphenyl

Implications of Substituent Variations

N² Substituents
  • Target Compound : The benzodioxolylmethyl group introduces a rigid, planar bicyclic system. This may improve binding to flat aromatic pockets (e.g., kinase ATP-binding sites) and enhance metabolic stability by resisting oxidative degradation .
  • However, its monocyclic structure lacks the steric and electronic complexity of benzodioxole.
N⁴ Substituents
  • Target Compound : The 3,4-dimethylphenyl group positions methyl groups at meta and para positions, reducing steric hindrance compared to ortho substitutions. This configuration may favor interactions with hydrophobic receptor subpockets.
  • Analog A : The 2,4-dimethylphenyl group includes an ortho-methyl substituent, which could introduce steric clashes in tight binding sites but enhance van der Waals interactions in spacious regions.
Table 2: Property Comparison (Hypothetical)
Property Target Compound Analog A
LogP ~3.8 (high lipophilicity) ~3.2 (moderate lipophilicity)
Solubility (aq.) Low (benzodioxole enhances hydrophobicity) Moderate (fluorine improves polarity)
Metabolic Stability High (benzodioxole resists oxidation) Moderate (fluorine reduces CYP450 metabolism)
Binding Affinity Potential for strong π-π interactions Enhanced dipole interactions

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